molecular formula C7H5BrN2 B105606 4-bromo-1H-pyrrolo[2,3-b]pyridine CAS No. 348640-06-2

4-bromo-1H-pyrrolo[2,3-b]pyridine

Cat. No. B105606
M. Wt: 197.03 g/mol
InChI Key: LEZHTYOQWQEBLH-UHFFFAOYSA-N
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Patent
US08518943B2

Procedure details

Synthesis of 4-propyl-1-(1H-pyrrolo[2,3-b]pyridin-4-ylmethyl)pyrrolidin-2-one 240. The further transformation of bromide x258 into the target product 240 is carried out in complete accordance with the transformation of bromide b191-1 into product ucb-108891-1 as described in examples 79.2 to 79.4. The yields are similar for intermediates 4-bromo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine x259, 1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde x260 and 4-propyl-1-{[1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-4-yl]methyl}pyrrolidin-2-one x261. As a result, 1.0 g (5.1 mmol) of 4-bromo-1H-pyrrolo[2,3-b]pyridine x258 affords 0.45 g of 4-propyl-1-(1H-pyrrolo[2,3-b]pyridin-4-ylmethyl)pyrrolidin-2-one 240.
Name
4-propyl-1-(1H-pyrrolo[2,3-b]pyridin-4-ylmethyl)pyrrolidin-2-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
product 240
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
ucb-108891-1
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
4-propyl-1-{[1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-4-yl]methyl}pyrrolidin-2-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight

Identifiers

REACTION_CXSMILES
[CH2:1]([CH:4]1[CH2:8][N:7]([CH2:9][C:10]2[CH:15]=[CH:14][N:13]=[C:12]3[NH:16][CH:17]=[CH:18][C:11]=23)[C:6](=[O:19])[CH2:5]1)[CH2:2][CH3:3].[Br-].[Br:21][C:22]1[CH:27]=[CH:26][N:25]=[C:24]2[N:28]([Si](C(C)C)(C(C)C)C(C)C)[CH:29]=[CH:30][C:23]=12.C([Si](C(C)C)(C(C)C)N1C2N=CC=C(C=O)C=2C=C1)(C)C.C(C1CN(CC2C=CN=C3N([Si](C(C)C)(C(C)C)C(C)C)C=CC=23)C(=O)C1)CC>>[Br:21][C:22]1[CH:27]=[CH:26][N:25]=[C:24]2[NH:28][CH:29]=[CH:30][C:23]=12.[CH2:1]([CH:4]1[CH2:8][N:7]([CH2:9][C:10]2[CH:15]=[CH:14][N:13]=[C:12]3[NH:16][CH:17]=[CH:18][C:11]=23)[C:6](=[O:19])[CH2:5]1)[CH2:2][CH3:3]

Inputs

Step One
Name
4-propyl-1-(1H-pyrrolo[2,3-b]pyridin-4-ylmethyl)pyrrolidin-2-one
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC)C1CC(N(C1)CC1=C2C(=NC=C1)NC=C2)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Br-]
Step Three
Name
product 240
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC)C1CC(N(C1)CC1=C2C(=NC=C1)NC=C2)=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Br-]
Step Five
Name
ucb-108891-1
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=C2C(=NC=C1)N(C=C2)[Si](C(C)C)(C(C)C)C(C)C
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)[Si](N1C=CC2=C1N=CC=C2C=O)(C(C)C)C(C)C
Step Eight
Name
4-propyl-1-{[1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-4-yl]methyl}pyrrolidin-2-one
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC)C1CC(N(C1)CC1=C2C(=NC=C1)N(C=C2)[Si](C(C)C)(C(C)C)C(C)C)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrC1=C2C(=NC=C1)NC=C2
Measurements
Type Value Analysis
AMOUNT: AMOUNT 5.1 mmol
AMOUNT: MASS 1 g
Name
Type
product
Smiles
C(CC)C1CC(N(C1)CC1=C2C(=NC=C1)NC=C2)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.45 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.